molecular formula C14H9Cl5 B1669920 Clofenotane CAS No. 50-29-3

Clofenotane

Cat. No.: B1669920
CAS No.: 50-29-3
M. Wt: 354.5 g/mol
InChI Key: YVGGHNCTFXOJCH-UHFFFAOYSA-N
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Description

Clofenotane, also known as dichlorodiphenyltrichloroethane (DDT), is a synthetic organochlorine compound historically used as an insecticide. Its chemical formula is $ \text{C}{14}\text{H}9\text{Cl}_5 $, and it consists of two phenyl rings substituted with chlorine atoms and a trichloromethyl group. This compound gained prominence in the mid-20th century for its efficacy in controlling malaria-carrying mosquitoes and agricultural pests. Its mechanism of action involves disrupting sodium ion channels in insect neurons, leading to paralysis and death .

Despite its initial success, this compound’s environmental persistence, bioaccumulation in fatty tissues, and toxicity to non-target species led to widespread regulatory bans under the Stockholm Convention on Persistent Organic Pollutants (2001). However, it remains a critical reference compound in environmental toxicology and pesticide research due to its historical impact and structural significance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clofenotane is synthesized through the condensation of trichloroacetaldehyde (chloral) with chlorobenzene in the presence of fuming sulfuric acid. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically formulated into various forms, including solutions, emulsifiable concentrates, water-wettable powders, granules, aerosols, and lotions .

Chemical Reactions Analysis

Types of Reactions: Clofenotane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Historical Context and Mechanisms of Action

Clofenotane was first synthesized in the 19th century and gained prominence as a pesticide in the mid-20th century due to its effectiveness in controlling insect populations, particularly mosquitoes that transmit diseases like malaria. The compound functions by disrupting the nervous system of insects, leading to paralysis and death. Its lipophilic nature allows it to persist in the environment, accumulating in fatty tissues of organisms, which has raised concerns regarding its toxicity and potential health impacts on humans and wildlife .

Agricultural Applications

This compound has been primarily utilized as an insecticide in agriculture. Its applications include:

  • Crop Protection : this compound has been used to protect various crops from pests, particularly in cotton, fruit trees, and vegetables. Its effectiveness against a broad spectrum of insects made it a popular choice among farmers .
  • Resistance Management : Despite the development of resistance among certain pest populations, this compound's reintroduction in some regions has been linked to improved pest control outcomes when other insecticides failed .

Public Health Applications

The use of this compound in public health initiatives is particularly significant:

  • Malaria Control : this compound has been employed in indoor residual spraying (IRS) programs aimed at controlling malaria transmission. Studies have shown that IRS with this compound can significantly reduce malaria incidence by targeting adult mosquito populations .
  • Vector Control : Beyond malaria, this compound has been used to control other vector-borne diseases such as dengue fever and Zika virus by targeting the mosquitoes responsible for their transmission .

Environmental Impact and Toxicological Concerns

While this compound's effectiveness is well-documented, its environmental persistence and potential health risks have led to increased scrutiny:

  • Bioaccumulation : this compound tends to accumulate in the food chain, leading to higher concentrations in top predators. This bioaccumulation poses risks not only to wildlife but also to human health through dietary exposure .
  • Health Risks : Studies have linked this compound exposure to various health issues, including endocrine disruption, reproductive toxicity, and potential carcinogenic effects . Regulatory agencies have established guidelines to limit exposure levels among agricultural workers and populations living near treated areas.

Case Study 1: Malaria Control in South Africa

In South Africa, the reintroduction of this compound for malaria control demonstrated significant reductions in malaria cases after years of resistance development against alternative insecticides. A study showed that IRS with this compound resulted in a 50% reduction in malaria incidence over two years .

Case Study 2: Agricultural Use in India

In India, this compound was extensively used for cotton pest management until its ban due to environmental concerns. A retrospective analysis indicated that while initial pest control was effective, long-term use led to resistance development among target pest species and adverse ecological impacts .

Mechanism of Action

Clofenotane exerts its insecticidal effects by interfering with the nervous system of insects. It reduces potassium transport across the nerve cell membrane and inhibits the inactivation of voltage-gated sodium channels. This leads to prolonged nerve impulses, causing paralysis and death of the insect . The molecular targets include sodium channels and potassium transporters .

Comparison with Similar Compounds

Clofenotane belongs to the organochlorine pesticide class, sharing functional and structural similarities with compounds such as Methoxychlor and Dicofol. Below is a detailed comparison of their chemical properties, biological activity, and environmental impacts.

Structural and Functional Similarities

Methoxychlor

  • Chemical Formula : $ \text{C}{16}\text{H}{15}\text{Cl}3\text{O}2 $
  • Structure: Methoxychlor replaces this compound’s chlorine atoms on the phenyl rings with methoxy (-OCH$_3$) groups, reducing environmental persistence.
  • Mode of Action: Like this compound, it targets insect sodium channels but exhibits lower acute toxicity in mammals due to faster metabolic degradation .

Dicofol

  • Chemical Formula : $ \text{C}{14}\text{H}9\text{Cl}_5\text{O} $
  • Structure: Dicofol is a derivative of this compound, where one hydrogen atom is replaced by a hydroxyl (-OH) group. This modification enhances its selectivity as an acaricide (mite-killing agent).

Comparative Efficacy and Toxicity

Property This compound (DDT) Methoxychlor Dicofol
LD$_{50}$ (rats, oral) 113 mg/kg 5,000–6,000 mg/kg 595 mg/kg
Environmental Half-Life 2–15 years 3–6 months 60–90 days
Bioaccumulation Factor 10,000–100,000 100–1,000 500–2,000
Primary Use Malaria control Agricultural insecticide Mite control

Key Findings :

  • This compound’s high bioaccumulation and persistence arise from its fully chlorinated structure, whereas Methoxychlor’s methoxy groups facilitate faster degradation .
  • Dicofol’s hydroxyl group reduces mammalian toxicity but retains activity against arachnids, making it a niche alternative .

Environmental and Regulatory Status

  • This compound: Banned in 176 countries due to ecological risks.
  • Methoxychlor: Phased out in the EU and US (post-2003) but still used in developing nations.
  • Dicofol : Restricted under the Rotterdam Convention; permitted in some regions with strict application protocols .

Data Tables and Research Insights

Table 1: Spectral Data for Structural Differentiation

Compound IR Absorption (cm$^{-1}$) $ ^1\text{H NMR} $ (δ, ppm) $ ^{13}\text{C NMR} $ (δ, ppm)
This compound 750 (C-Cl stretch) 7.2–7.5 (aromatic H) 125–140 (aromatic C)
Methoxychlor 1,250 (C-O-C stretch) 3.8 (-OCH$_3$) 55–60 (-OCH$_3$)
Dicofol 3,400 (-OH stretch) 5.1 (-OH) 70–75 (Cl$_3$C-OH)

Source: Spectral differentiation methods adapted from Pretsch et al. (1983) .

Biological Activity

Clofenotane, a compound closely related to DDT (dichloro-diphenyl-trichloroethane), is a chlorinated pesticide that has been used primarily for agricultural purposes. Its biological activity has been the subject of extensive research due to its environmental persistence and potential health impacts. This article provides a detailed overview of the biological activity of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.

This compound is classified as an organochlorine pesticide, sharing structural similarities with DDT. Its chemical structure is characterized by the presence of multiple chlorine atoms attached to a biphenyl framework. This configuration contributes to its lipophilicity and stability in biological systems, which can lead to bioaccumulation in organisms.

The primary mechanism of action for this compound involves interference with the endocrine system, particularly through the disruption of hormone signaling pathways. It has been shown to bind to estrogen receptors, leading to altered reproductive functions in various animal models. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxicological profile.

Toxicological Effects

Research indicates that this compound exhibits a range of biological activities that can adversely affect human health and wildlife. The following table summarizes key toxicological findings associated with this compound exposure:

Study Organism Exposure Route Effects Observed Reference
Eriksson et al. (1990)NMRI MouseOralIncreased spontaneous motor activity; decreased muscarinic receptors in the cerebral cortex
Hart et al. (1972)RabbitOralIncreased resorptions during pregnancy
Cueto (1970)DogOralDecreased plasma glucocorticoids; thyroid dysfunction
Dalvie et al. (2004)Humans (Malaria Control Workers)Dermal/InhalationElevated serum DDT levels indicating exposure; potential reproductive effects

Case Studies

Case Study 1: Neurodevelopmental Effects in Mice
A series of studies conducted by Eriksson and colleagues demonstrated that neonatal exposure to this compound resulted in significant neurodevelopmental alterations in mice. Specifically, increased motor activity was observed in mice exposed at postnatal day 10, with long-term effects on muscarinic receptor density noted at later ages. These findings highlight the potential for developmental toxicity associated with early-life exposure to this compound.

Case Study 2: Reproductive Toxicity in Rabbits
Research involving pregnant rabbits exposed to this compound revealed increased rates of fetal resorption, indicating reproductive toxicity. This study underscores the need for caution regarding the use of this compound in agricultural settings where it may affect non-target species, including mammals.

Environmental Persistence and Bioaccumulation

This compound's environmental persistence is a significant concern. It is resistant to degradation processes, leading to accumulation in soil and aquatic environments. Studies have shown that organisms at higher trophic levels can accumulate this compound through the food web, raising concerns about its impact on biodiversity and ecosystem health.

Q & A

Basic Research Questions

Q. What are the validated analytical methodologies for detecting Clofenotane in environmental matrices, and how are their accuracy and precision ensured?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. To ensure accuracy, researchers should employ internal standards (e.g., deuterated DDT analogs) to correct for matrix effects and instrument variability. Calibration curves must span environmentally relevant concentrations (e.g., 0.1–100 ppb), with recovery rates between 70–120% . Method validation should include inter-laboratory comparisons and adherence to ISO/IEC 17025 guidelines for chemical analysis .

Q. How should experimental protocols be structured to evaluate acute toxicity of this compound in non-target aquatic organisms?

  • Methodological Answer : Acute toxicity assays should follow OECD Test No. 203 (Fish, Acute Toxicity Test) or Daphnia magna immobilization tests (OECD 202). Key parameters include:

  • Exposure Design : Static or semi-static systems with controlled temperature (e.g., 20°C ±1) and pH (7.0–8.5).
  • Dose-Response Curves : At least five concentrations in geometric progression, with mortality/immobilization recorded at 24h, 48h, and 96h.
  • Statistical Analysis : Probit or logistic regression to calculate LC50/EC50 values, with 95% confidence intervals . Negative controls and solvent controls (e.g., acetone) must be included to isolate matrix effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s degradation pathways in soil ecosystems?

  • Methodological Answer : Contradictions often arise from variability in soil microbiota, organic matter content, and redox conditions. A systematic approach involves:

  • Meta-Analysis : Pool data from peer-reviewed studies (e.g., using PRISMA guidelines) to identify moderating variables (e.g., pH, temperature).
  • Controlled Microcosm Experiments : Manipulate specific factors (e.g., aerobic vs. anaerobic conditions) while quantifying degradation intermediates (e.g., DDE, DDD) via LC-MS/MS.
  • Isotopic Tracers : Use 14C^{14}\text{C}-labeled this compound to track pathway dominance (reductive dechlorination vs. oxidation) under varying conditions .

Q. What methodological frameworks are optimal for assessing long-term ecological impacts of this compound in freshwater ecosystems?

  • Methodological Answer : Longitudinal studies should integrate:

  • Trophic Transfer Analysis : Measure bioaccumulation factors (BAFs) in benthic organisms, fish, and piscivorous birds, using stable isotope analysis (δ15^{15}N) to confirm trophic levels.
  • Population Modeling : Matrix population models to project impacts on keystone species (e.g., algal grazers) under chronic exposure (≥1 year).
  • Sediment Core Dating : 210Pb^{210}\text{Pb} dating to correlate historical this compound deposition with biodiversity shifts (e.g., chironomid fossil records) .

Q. How can in vitro models resolve mechanistic contradictions in this compound’s endocrine-disrupting effects across mammalian tissues?

  • Methodological Answer : To address tissue-specific responses (e.g., liver vs. adipose):

  • Organoid Co-Cultures : Human hepatocyte-adipocyte co-cultures exposed to physiologically relevant doses (1–100 nM) to simulate inter-tissue signaling.
  • Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., PPARγ, CAR/PXR).
  • Receptor Binding Assays : Competitive binding assays using 3H^3\text{H}-estradiol to quantify ERα/ERβ affinity vs. metabolites like DDE .

Q. Methodological Best Practices

  • Data Contradiction Resolution : Apply triangulation by combining quantitative (e.g., LC50 values) and qualitative data (e.g., field observations) to contextualize discrepancies .
  • Ethical Compliance : Ensure all ecological studies minimize harm to endangered species (IUCN Red List criteria) and adhere to Nagoya Protocol guidelines for genetic resource use .

Properties

IUPAC Name

1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
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InChI

InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H
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InChI Key

YVGGHNCTFXOJCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
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Molecular Formula

C14H9Cl5
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DSSTOX Substance ID

DTXSID4020375
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Molecular Weight

354.5 g/mol
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Physical Description

Odorless colorless solid. Sinks in water. (USCG, 1999), Colorless crystals or off-white powder with a slight, aromatic odor. [pesticide]; [NIOSH], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. TECHNICAL PRODUCT IS WAXY SOLID.
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Boiling Point

500 °F at 760 mmHg (NTP, 1992), 260 °C; 186 °C at 0.05 mm Hg, 260 °C
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Flash Point

324 to 340 °F (NTP, 1992), 162-171 °F (closed cup), 75 °C (closed cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, ether, benzene, carbon tetrachloride, kerosene, dioxane, and pyridine., High solubility in fat (100,000 ppm), Solubility, g/100 mL solvent: 58 acetone; 78 benzene; 42 benzyl benzoate; 45 carbon tetrachloride; 74 chlorobenzene; 116 cyclohexanone; 2 g/100 ml 95% alcohol; 28 ethyl ether; 10 gasoline; 3 isopropanol; 8-10 kerosene; 75 morpholine; 11 peanut oil; 10-16 pine oil; 61 tetralin; 50 tributyl phosphate., Practically insoluble in dilute acids, alkalies. ... Freely soluble in pyridine, dioxane; solubility in organic solvents increases with rise in temperatures., For more Solubility (Complete) data for DDT (8 total), please visit the HSDB record page., 5.5e-06 mg/mL at 25 °C, Solubility in water: poor
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Density

1.56 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.98 to 0.99, 1.6 g/cm³
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Vapor Pressure

1.5e-07 mmHg at 68 °F (NTP, 1992), 0.00000016 [mmHg], VP: 10.2X10-7 torr at 30 °C, 1.6X10-7 mm Hg at 20 °C
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Impurities

... the condensation of chlorobenzene with trichloroacetaldehyde ... reaction ... /produces/ p,p'-DDT ... technical product ... that contains up to 30% of o,p'-DDT ... which, being of insecticidal value, is not usually removed., DDT refers to technical /grade/ DDT, which is usually composed of: 77.1% p,p'-DDT, 14.9% o,p'-DDT, 0.3% p,p'-DDD, 0.1% o,p'-DDD, 4.0% p,p'-DDE, 0.1% o,p'-DDE, and 3.5% unidentified compounds.
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Color/Form

Biaxial elongated tablets, needles from 95% alcohol, Chemically pure p,p-DDT consists of white needles, Colorless crystals or off-white powder ...

CAS No.

50-29-3
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Melting Point

227 to 228 °F (NTP, 1992), 108.5 °C, Waxy solid. MP: indefinite /Technical/, 108.5 - 109 °C, 109 °C
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Synthesis routes and methods

Procedure details

Onto the p,p'-DDE obtained in Stage (b) 100 ml water is added, the mixture heated to 80° C.-85° C. and chlorine gas added over a period of 8-11 hours, until the concentration of p,p'-DDE drops to 0.2%. The upper aqueous phase is separated to afford 410 g p,p'-DDT, which was used directly in the next stage.
Quantity
100 mL
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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